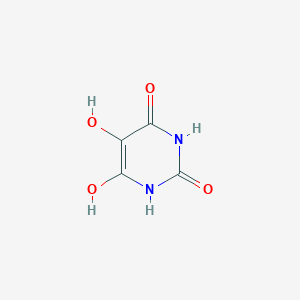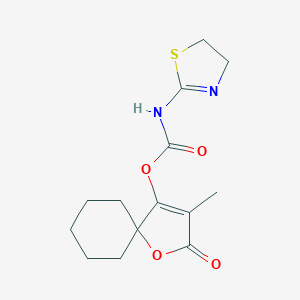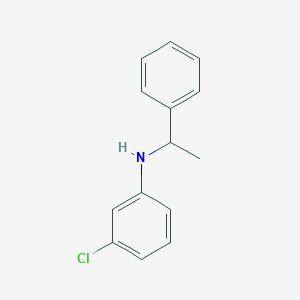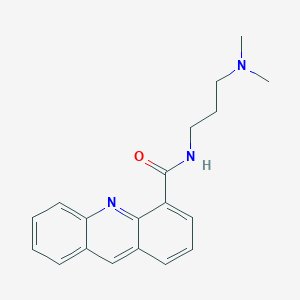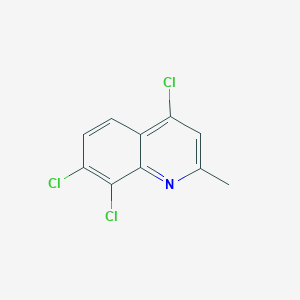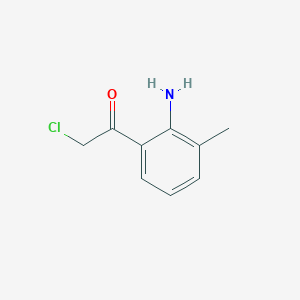
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone, also known as ACE, is a chemical compound that has been widely used in scientific research. The compound belongs to the class of aryl ketones and is commonly used as a reagent in organic synthesis. ACE has also been studied for its potential pharmacological properties, including its mechanism of action and its effects on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone is not fully understood. However, studies have shown that 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone inhibits the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which may contribute to its pharmacological effects.
Effets Biochimiques Et Physiologiques
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has anticonvulsant effects in animal models of epilepsy. It has also been shown to have analgesic effects in animal models of pain. 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions. It has also been studied for its potential as an antidepressant and anxiolytic agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has several advantages as a reagent in organic synthesis. It is relatively easy to synthesize and is commercially available. It is also stable under a wide range of conditions and can be stored for long periods of time. However, 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has some limitations in laboratory experiments. It is toxic and can cause skin and eye irritation. It should be handled with care and appropriate safety precautions should be taken.
Orientations Futures
There are several future directions for research on 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone. One area of interest is the development of new analogs of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone with improved pharmacological properties. Another area of interest is the study of the potential neuroprotective effects of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone and its effects on biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone involves the reaction between 2-amino-3-methylphenylacetic acid and thionyl chloride in the presence of dimethylformamide. The reaction results in the formation of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone as a yellow crystalline solid with a melting point of 91-92°C.
Applications De Recherche Scientifique
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has been widely used in scientific research for its potential pharmacological properties. Studies have shown that 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has anticonvulsant, analgesic, and anti-inflammatory effects. It has also been studied for its potential as an antidepressant and anxiolytic agent. 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has been shown to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Propriétés
Numéro CAS |
109532-22-1 |
|---|---|
Nom du produit |
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone |
Formule moléculaire |
C9H10ClNO |
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
1-(2-amino-3-methylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-2-4-7(9(6)11)8(12)5-10/h2-4H,5,11H2,1H3 |
Clé InChI |
YRFVDEZFRYNBGG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)CCl)N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)CCl)N |
Synonymes |
Ethanone, 1-(2-amino-3-methylphenyl)-2-chloro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



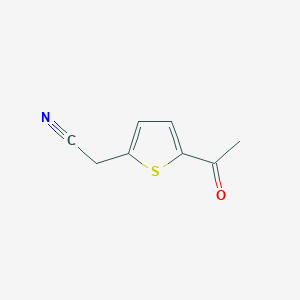


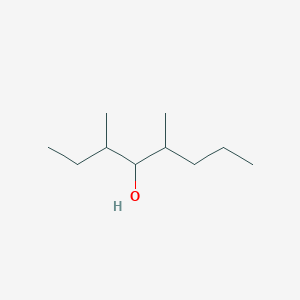
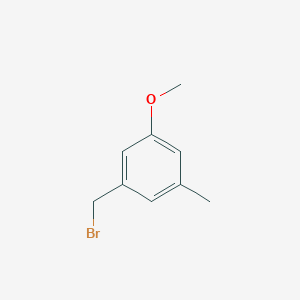
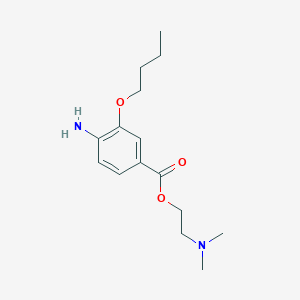

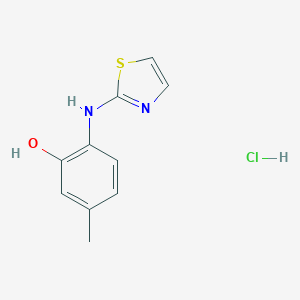
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
